![molecular formula C38H54ClN3O10S B12507511 (11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12507511.png)
(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate
Overview
Description
This compound (RN: 796073-69-3) is a highly complex maytansinoid derivative, classified under macrolactams . Its structure features a tetracyclic core with multiple stereocenters, chloro, hydroxy, dimethoxy, and tetramethyl substituents. The ester linkage at position 6 includes a 4-methyl-4-sulfanylpentanoyl group, introducing a reactive thiol (-SH) moiety critical for conjugation in antibody-drug conjugates (ADCs) . The molecular formula is C₃₇H₅₄ClN₃O₁₁S, with a monoisotopic mass of 796.31 g/mol . Known as Maytansinoid DM4, it is a potent cytotoxic agent targeting tubulin polymerization, with applications in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediate compounds. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production methods for complex organic compounds often involve optimizing the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors and other advanced technologies.
Chemical Reactions Analysis
Oxidative Reactions
The compound contains a sulfhydryl group (from the 4-methyl-4-sulfanylpentanoyl substituent), which is highly reactive toward oxidation. Under aerobic conditions or in the presence of oxidizing agents (e.g., hydrogen peroxide), the sulfhydryl group (-SH) can undergo oxidation to form disulfides (S-S bonds). This reaction is critical for potential biological applications, as disulfide bonds often stabilize protein-drug conjugates.
Reaction | Conditions | Product |
---|---|---|
Oxidation of -SH | Aerobic exposure or H₂O₂ | Disulfide (S-S bonds) |
Hydrolytic Reactions
The ester group in the propanoate moiety is susceptible to hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis : Cleavage of the ester bond to yield a carboxylic acid and alcohol.
-
Basic hydrolysis : Generation of a carboxylate salt and alcohol.
These reactions are relevant for stability studies and drug delivery applications .
Reaction | Conditions | Product |
---|---|---|
Ester hydrolysis | HCl/H₂O or NaOH/H₂O | Carboxylic acid + alcohol |
Redox-Induced Rearrangements
The tetracyclic framework and multiple ketone groups suggest potential rearrangements under redox conditions. For example:
-
Ketone reduction : Conversion of carbonyl groups (C=O) to alcohols (C-OH) via reagents like NaBH₄ or LiAlH₄.
-
Cyclization : Possible intramolecular reactions due to the complex ring system, though specific pathways require further study.
Reaction | Conditions | Product |
---|---|---|
Ketone reduction | NaBH₄ or LiAlH₄ | Alcohol derivatives |
Nucleophilic Substitution
The chlorine atom at position 11 may act as a leaving group under nucleophilic substitution conditions (e.g., SN2 reactions). This could lead to the formation of substituted derivatives, potentially altering the compound’s pharmacokinetic profile.
Reaction | Conditions | Product |
---|---|---|
Nucleophilic substitution | Nu⁻ (e.g., OH⁻, NH₃) | Substituted derivatives |
Enzymatic Degradation
The compound’s ester and amide bonds may be targets for enzymatic hydrolysis in biological systems. For example:
-
Esterases : Could cleave the propanoate ester, affecting drug release mechanisms.
-
Proteases : Potential cleavage of the amide bond linking the propyl group to the tetracyclic core.
Reaction | Conditions | Product |
---|---|---|
Enzymatic hydrolysis | Esterases/proteases | Metabolites |
Structural and Functional Group Analysis
The compound’s reactivity is governed by its functional groups :
-
Sulfhydryl (-SH) : Highly reactive, prone to oxidation.
-
Ester (-COO⁻) : Susceptible to hydrolysis.
-
Chlorine (Cl) : Potential leaving group.
-
Multiple rings/ketones : Influence redox stability and steric effects .
Research Implications
The compound’s complex structure and reactive groups make it a candidate for:
-
Targeted therapies : As a cytotoxic agent in antibody-drug conjugates (ADCs).
-
Biodegradation studies : Assessing stability in physiological environments.
-
Mechanistic investigations : Elucidating redox-sensitive pathways.
While explicit reaction data is limited in public sources, its functional groups suggest diverse reactivity, warranting further experimental validation.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules.
Biology
In biology, they may be used as probes to study biochemical pathways or as potential drug candidates.
Medicine
In medicine, these compounds can be investigated for their therapeutic potential, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, they might be used in the development of new materials or as catalysts in various chemical processes.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific structure and the biological or chemical system it interacts with. It might involve binding to a specific enzyme or receptor, altering a biochemical pathway, or acting as a catalyst in a chemical reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Maytansinoids
Key Structural Differences and Implications
Thiol Group in DM4 (Main Compound): The 4-methyl-4-sulfanylpentanoyl group enables stable disulfide linkages in ADCs, enhancing tumor-specific drug release . This contrasts with the isobutyrate ester in 66584-72-3, which lacks a thiol and shows poorer conjugation efficiency .
Methoxy Substitutions : The main compound’s 12,20-dimethoxy groups optimize lipophilicity and membrane permeability. In contrast, the 12,15,20-trimethoxy variant (C₃₆H₅₀ClN₃O₁₁) exhibits higher aqueous solubility but reduced cytotoxicity due to steric hindrance at the tubulin-binding site .
Stereochemistry : The (1S,2R,3S,5S,6S,16Z,18Z,20R,21S) configuration in DM4 ensures optimal spatial alignment for tubulin interaction, whereas stereochemical variations in C₃₇H₅₂ClN₃O₁₁ (e.g., 15R configuration) alter binding kinetics .
Research Findings on Efficacy and Stability
- DM4 (Main Compound): Cytotoxicity: IC₅₀ of 0.01–0.1 nM in vitro against HER2-positive breast cancer cells . ADC Performance: Conjugates with DM4 (e.g., Mirvetuximab soravtansine) show 80–90% tumor regression in xenograft models, attributed to efficient lysosomal cleavage of the disulfide bond .
- Maytansinol Isobutyrate (66584-72-3): Limited clinical adoption due to rapid plasma clearance (t₁/₂ = 2–4 hours) compared to DM4 (t₁/₂ = 48–72 hours) .
- Trimethoxy Variant (C₃₆H₅₀ClN₃O₁₁): Reduced cytotoxicity (IC₅₀ = 1–5 nM) but improved solubility (LogP = 2.1 vs. DM4’s LogP = 3.8), making it suitable for non-ADC formulations .
Biological Activity
The compound (11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate , commonly referred to as a complex synthetic derivative with potential therapeutic applications, has garnered attention in the field of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies and data.
Structure and Composition
The compound features a complex structure characterized by multiple functional groups and stereocenters. Its molecular formula is , with a molecular weight of approximately 784.4 g/mol . The presence of chloro, hydroxy, and methoxy groups contributes to its biological properties.
Molecular Characteristics
Property | Value |
---|---|
Molecular Weight | 784.4 g/mol |
LogP (Partition Coefficient) | 2.6 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 12 |
Rotatable Bonds | 10 |
The biological activity of this compound primarily revolves around its ability to modulate cellular pathways involved in cancer progression. Studies indicate that it acts as a tubulin modulator , affecting microtubule dynamics which are crucial for cell division . This modulation leads to the inhibition of tumor growth in various cancer cell lines.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent:
- Inhibition of Tumor Growth : In vitro studies demonstrate that the compound significantly inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
- Synergistic Effects : When used in combination with other chemotherapeutic agents, it exhibits synergistic effects that enhance overall efficacy against resistant cancer types .
Study 1: In Vitro Analysis
A study conducted on human breast cancer cell lines showed that treatment with the compound resulted in a 50% reduction in cell viability at concentrations above 10 µM after 48 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.
Study 2: Animal Model
In a mouse model of lung cancer, administration of the compound at a dosage of 5 mg/kg body weight resulted in significant tumor size reduction compared to control groups receiving placebo treatment. Histological analysis revealed increased apoptosis markers in treated tissues .
Absorption and Distribution
The compound is expected to have moderate absorption characteristics due to its lipophilicity (LogP = 2.6), allowing for effective distribution within biological systems after administration.
Metabolism and Excretion
Preliminary studies suggest that the compound undergoes hepatic metabolism with metabolites exhibiting varying degrees of biological activity. Further research is needed to elucidate the specific metabolic pathways involved.
Q & A
Basic Research Questions
Q. What synthetic pathways are feasible for synthesizing this polycyclic compound, and what key challenges arise during stereochemical control?
Methodological Answer: Retrosynthetic analysis should prioritize modular assembly of the tetracyclic core, leveraging cross-coupling reactions (e.g., Suzuki-Miyaura) for fused aromatic systems. Protecting groups (e.g., silyl ethers for hydroxy and methoxy moieties) are critical to manage reactivity. Stereochemical challenges at C2, C3, and C21 require chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs). Post-synthesis, HPLC with chiral stationary phases validates enantiopurity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while 2D NMR (COSY, HSQC, HMBC) resolves complex proton/carbon environments, particularly for methoxy and sulfanyl groups. X-ray crystallography (as in ’s crystal structure analysis) is essential for confirming stereochemistry and ring conformations. Dynamic NMR can assess rotational barriers in the sulfanylpentanoyl side chain .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer: Employ accelerated stability testing (ICH Q1A guidelines) using factorial design (e.g., 2^3 matrix: pH 3–9, 25–60°C, light/dark) to identify degradation pathways. LC-MS monitors hydrolytic cleavage of ester bonds or oxidation of sulfanyl groups. Kinetic modeling (Arrhenius equation) extrapolates shelf-life .
Advanced Research Questions
Q. How can contradictions in solubility data across solvents be systematically resolved?
Methodological Answer: Apply Hansen solubility parameters (HSPs) to correlate experimental solubility with polarity, hydrogen bonding, and dispersion forces. Use molecular dynamics (MD) simulations to model solvent interactions, particularly with the lipophilic tetracyclic core versus the polar sulfanyl side chain. Validate with small-angle X-ray scattering (SAXS) to detect aggregation .
Q. What strategies optimize reaction yields while minimizing epimerization during esterification?
Methodological Answer: Screen coupling agents (e.g., DCC vs. EDCI) with catalytic DMAP under inert conditions. Real-time monitoring via in situ IR spectroscopy identifies intermediates prone to epimerization. Statistical optimization (e.g., response surface methodology) balances temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry .
Q. How can AI-driven frameworks predict and mitigate side reactions in large-scale synthesis?
Methodological Answer: Integrate COMSOL Multiphysics with machine learning (ML) models trained on reaction kinetics data. Neural networks predict byproduct formation (e.g., sulfoxide derivatives) under scaled-up mixing regimes. Reinforcement learning optimizes flow chemistry parameters (residence time, pressure) to suppress intermediates .
Q. What theoretical frameworks explain the compound’s unusual reactivity in photochemical assays?
Methodological Answer: Density functional theory (DFT) calculates excited-state energy surfaces to identify photoactive moieties (e.g., conjugated dienones). Transient absorption spectroscopy validates computational predictions, correlating quantum yields with structural motifs. Solvatochromic studies assess charge-transfer states influenced by the sulfanyl group .
Q. Data Analysis and Validation
Q. How should researchers reconcile discrepancies between computational and experimental binding affinity data?
Methodological Answer: Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking simulations, focusing on sulfanyl-protein interactions. Surface plasmon resonance (SPR) provides experimental KD values, while alchemical free-energy calculations (e.g., FEP+) refine computational models. Use Bayesian statistics to quantify uncertainty .
Q. What statistical methods are appropriate for analyzing dose-response heterogeneity in biological assays?
Methodological Answer: Apply mixed-effects models to account for batch variability and outlier clusters. Principal component analysis (PCA) identifies confounding factors (e.g., solvent residues). Bootstrap resampling generates robust EC50 confidence intervals .
Q. Integration with Emerging Technologies
Q. Can smart laboratory systems automate purification of this compound using machine learning?
Methodological Answer: Implement robotic HPLC systems with ML-driven peak detection algorithms (e.g., convolutional neural networks) to optimize gradient elution. Reinforcement learning iteratively refines column choices (C18 vs. HILIC) based on purity-feedback loops .
Properties
IUPAC Name |
(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCFGYGEYRIEBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54ClN3O10S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796073-69-3 | |
Record name | N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.